molecular formula C13H12N4O3S B2743231 N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide CAS No. 857491-79-3

N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

Cat. No. B2743231
CAS RN: 857491-79-3
M. Wt: 304.32
InChI Key: CQMKYHONNUHDFX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, commonly known as ATAA, is a novel compound that has gained significant attention in scientific research. This compound has shown promising results in various applications, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Synthesis and Biological Potentials

  • Cholinesterase Inhibition and Molecular Docking Studies : New synthetic derivatives of 1,2,4-triazole, similar in structure to N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, have been evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds displayed moderate to good inhibitory activities, with specific compounds showing potent inhibitory potential. Molecular docking studies were carried out to rationalize the binding interactions, demonstrating that these compounds bind in the active site of the enzymes with favorable interactions (Riaz et al., 2020).

  • Antitumor Activity and Molecular Docking Study : Another study focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, which share a structural motif with N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide. These analogues demonstrated significant broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU. Molecular docking into ATP binding sites of EGFR-TK and B-RAF kinase suggested a mode of action through the inhibition of these kinases (Al-Suwaidan et al., 2016).

  • Potential as Pesticides : N-derivatives of a related compound, 4-chloro-3,5-dimethylphenoxyacetamide, were characterized by X-ray powder diffraction, showcasing their potential as pesticides. This study highlights the relevance of such derivatives in developing new pesticide formulations (Olszewska et al., 2011).

  • Nano-Photoinitiator for Hybrid Networks : A study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, incorporating a similar structural feature to N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, revealed their application in the preparation of PMMA hybrid networks in air atmosphere. This indicates a potential for use in advanced material sciences and polymer chemistry (Batibay et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-8(18)9-2-4-10(5-3-9)15-12(20)7-21-13-16-11(19)6-14-17-13/h2-6H,7H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMKYHONNUHDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

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